8-Fluoroquinolin-2-amine
Overview
Description
8-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-2-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic aromatic substitution of a suitable quinoline precursor with a fluorinating agent. For example, the reaction of 8-chloroquinoline with potassium fluoride in the presence of a phase-transfer catalyst can yield 8-fluoroquinoline, which can then be aminated to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinolin-2-amine undergoes various chemical reactions
Biological Activity
8-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, recognized for its significant biological activity, particularly as an antimicrobial agent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antibacterial and anticancer properties. The following sections will delve into the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Synthesis
This compound has the molecular formula C9H7FN2 and a molecular weight of approximately 162.16 g/mol. The structure features a fluorine atom at the 8-position of the quinoline ring and an amino group at the 2-position. Various synthetic methods have been optimized to enhance yield and purity, making this compound accessible for research and industrial applications.
Synthesis Methods:
- Cyclization Reactions: Commonly used to form the quinoline core.
- Halogen Displacement: Involves replacing halogen atoms with other functional groups.
- Direct Fluorination: Introduces fluorine into the quinoline structure to enhance biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits strong antimicrobial activity, particularly against Gram-negative and Gram-positive bacteria. The mechanism of action primarily involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This suggests that this compound could be effective against various bacterial infections.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 4 µg/mL | |
Staphylococcus aureus | 8 µg/mL | |
Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Potential
In addition to its antibacterial properties, studies have shown that compounds with similar structures to this compound possess anticancer activities. These compounds can interfere with cellular processes critical for cancer cell proliferation. For instance, they have demonstrated efficacy in inhibiting cancer cell lines such as H-460 (non-small-cell lung cancer), HT-29 (colon cancer), and HepG2 (liver cancer) .
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | H-460 | 0.03 | |
Compound B | HT-29 | 0.55 | |
Compound C | HepG2 | 0.33 |
Case Studies
A notable study highlighted the effectiveness of this compound derivatives in treating bacterial infections resistant to conventional antibiotics. In a clinical setting, derivatives showed promising results against multi-drug resistant strains, indicating their potential role in addressing antibiotic resistance issues .
Another case involved evaluating the compound's effects on various cancer cell lines, where it was found to induce apoptosis in treated cells while sparing normal cells, suggesting a favorable safety profile for potential therapeutic use .
Future Directions
Further research is necessary to fully elucidate the pharmacological profile of this compound. Understanding its interactions with human cellular targets will be crucial for optimizing its efficacy as an antimicrobial agent and minimizing potential side effects. Additionally, exploring structural modifications may enhance its biological activity and broaden its therapeutic applications.
Properties
IUPAC Name |
8-fluoroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACADMXUUZZORGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734740 | |
Record name | 8-Fluoroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342095-20-8 | |
Record name | 8-Fluoroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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